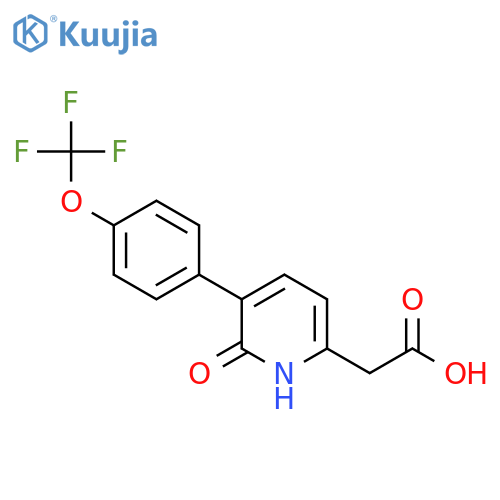Cas no 1261740-43-5 (2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid)

1261740-43-5 structure
商品名:2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid
CAS番号:1261740-43-5
MF:C14H10F3NO4
メガワット:313.228714466095
CID:4920725
2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid
-
- インチ: 1S/C14H10F3NO4/c15-14(16,17)22-10-4-1-8(2-5-10)11-6-3-9(7-12(19)20)18-13(11)21/h1-6H,7H2,(H,18,21)(H,19,20)
- InChIKey: KBSDXIOVGGETIV-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C1=CC=C(CC(=O)O)NC1=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 517
- トポロジー分子極性表面積: 75.6
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024001257-250mg |
2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid |
1261740-43-5 | 97% | 250mg |
$686.80 | 2023-09-03 | |
| Alichem | A024001257-500mg |
2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid |
1261740-43-5 | 97% | 500mg |
$989.80 | 2023-09-03 | |
| Alichem | A024001257-1g |
2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid |
1261740-43-5 | 97% | 1g |
$1730.40 | 2023-09-03 |
2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid 関連文献
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
1261740-43-5 (2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid) 関連製品
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
